Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate
Description
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with methyl, prop-2-enyl (allyl), and acetylated amino-ester functional groups.
Key structural features include:
- Thieno[2,3-d]pyrimidin-4-one core: Provides a planar aromatic system conducive to π-π stacking interactions in biological targets.
- 3-Prop-2-enyl group: Introduces an unsaturated alkyl chain that may participate in covalent interactions or metabolic activation.
- Ethyl ester and acetamide linkages: Improve solubility and serve as prodrug motifs for hydrolysis to active carboxylic acids .
The compound is synthesized via alkylation of thiolated pyrimidinones with chloroacetamide intermediates, as described in analogous protocols . Its CAS registry number is 379236-46-1, with additional synonyms including ZINC2886839 and STL307270 .
Properties
Molecular Formula |
C17H21N3O4S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C17H21N3O4S2/c1-5-7-20-16(23)14-10(3)11(4)26-15(14)19-17(20)25-9-12(21)18-8-13(22)24-6-2/h5H,1,6-9H2,2-4H3,(H,18,21) |
InChI Key |
HYUQNFVNDNHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, thionyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and can act as a reagent in various organic reactions. Its unique structure allows for diverse reactivity patterns, making it suitable for synthesizing derivatives with tailored properties.
Biology
The compound's structural characteristics enable it to interact with biological molecules, making it useful in several biological studies:
- Enzyme Mechanisms : Its ability to bind to enzyme active sites allows researchers to study enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : The compound can be employed in assays to investigate how small molecules influence protein functions, which is crucial for drug discovery.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. Its unique properties may contribute to the development of materials with specific functionalities, such as enhanced stability or reactivity.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties by disrupting microtubule dynamics and inducing apoptosis in cancer cells. Studies have shown that compounds with similar scaffolds have been effective against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have revealed effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL, highlighting their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- Substituent Effects : Replacement of the prop-2-enyl group (target compound) with phenyl (e.g., ) or ethyl groups (e.g., ) alters steric and electronic profiles. For instance, phenyl substituents enhance aromatic interactions but reduce metabolic stability compared to allyl groups .
- Ring Modifications : Cyclopenta-fused thiophene systems (e.g., ) increase rigidity and may improve target selectivity by restricting conformational flexibility .
Pharmacological and Physicochemical Comparisons
Key Findings :
- Lipophilicity : The target compound (LogP 3.2) balances solubility and membrane permeability better than phenyl-substituted analogs (LogP >4) .
- Bioactivity : Antimicrobial activity of the target compound correlates with its moderate LogP, enabling cellular uptake without excessive hydrophobicity . In contrast, nitrophenyl derivatives show enhanced antiviral effects due to nitro group redox activity .
- Synthetic Accessibility : Allyl and ethyl ester groups in the target compound simplify synthesis compared to cyclopenta-fused analogs, which require multi-step ring-closing reactions .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and its IUPAC name. The presence of a thieno[2,3-d]pyrimidine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against various kinases and phosphatases, which are critical in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate may share this characteristic, potentially offering a new avenue for antibiotic development.
- Anticancer Properties : Research into similar compounds has highlighted their ability to induce apoptosis in cancer cells. The specific thieno-pyrimidine structure may contribute to this activity by interacting with DNA or inhibiting cancer-related signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of kinase activity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising, suggesting potential for therapeutic applications.
- Cancer Cell Studies : In vitro studies using various cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating the induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
